1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
H-Gly-Pro-Hyp-OH, also known as Glycylprolylhydroxyproline, is a tripeptide composed of glycine, proline, and hydroxyproline. This compound is a significant component of collagen, the primary structural protein in connective tissues. It is known for its bioactive properties, particularly in the context of skin health and anti-aging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-Pro-Hyp-OH can be synthesized through chemical or biological methods. The chemical synthesis involves sequential addition of glycine, proline, and hydroxyproline using appropriate protecting groups and reaction conditions. The final product is obtained by removing the protecting groups .
Industrial Production Methods
Industrial production of H-Gly-Pro-Hyp-OH often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The peptide is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Pro-Hyp-OH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyproline residue, potentially altering the peptide’s properties.
Reduction: Reduction reactions can affect the peptide bonds and the overall structure of the compound.
Substitution: Substitution reactions can introduce different functional groups, modifying the peptide’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while substitution reactions can introduce new functional groups, enhancing the peptide’s bioactivity .
Scientific Research Applications
H-Gly-Pro-Hyp-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is significant in studying collagen structure and function.
Medicine: H-Gly-Pro-Hyp-OH is explored for its potential in wound healing, anti-aging, and skin health due to its role in collagen synthesis.
Industry: It is used in cosmetic formulations for its anti-aging properties and in dietary supplements to promote skin health
Mechanism of Action
H-Gly-Pro-Hyp-OH exerts its effects primarily through its role in collagen synthesis and stabilization. The compound interacts with collagen fibers, enhancing their stability and promoting skin elasticity. It also acts as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which can influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-Hyp: Another tripeptide with similar properties but lacking the terminal hydroxyl group.
Pro-Hyp-Gly: A related tripeptide with a different sequence, affecting its bioactivity.
Gly-Pro-Pro: A similar compound but with proline instead of hydroxyproline, altering its stability and function.
Uniqueness
H-Gly-Pro-Hyp-OH is unique due to the presence of hydroxyproline, which significantly enhances the stability of collagen fibers. This makes it particularly effective in applications related to skin health and anti-aging .
Properties
Molecular Formula |
C12H19N3O5 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20) |
InChI Key |
SZEOBSAZWJLOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |
Origin of Product |
United States |
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